1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Description
1-Ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine scaffold substituted with an ethyl group at the 1-position and a pyridin-2-yl moiety at the 3-position. Its molecular formula is C₁₃H₁₆N₄, with a molecular weight of 228.29 g/mol . The compound is primarily utilized as a research chemical, though its commercial availability is currently listed as discontinued . Its structural framework is shared with several pharmacologically active derivatives, making it a valuable scaffold for medicinal chemistry exploration.
Properties
IUPAC Name |
1-ethyl-3-pyridin-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-2-17-12-6-8-14-9-10(12)13(16-17)11-5-3-4-7-15-11/h3-5,7,14H,2,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUMUIBBYWWKJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CNCC2)C(=N1)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Construction
The pyrazole ring is commonly synthesized through condensation reactions involving hydrazine derivatives and appropriate β-dicarbonyl compounds or their equivalents. Hydrazine hydrate is frequently employed as a reagent to construct the pyrazole nucleus efficiently, as reported in industrially scalable processes.
Formation of the Pyrazolo[4,3-c]pyridine Core
The fused bicyclic system is formed by cyclization reactions that involve coupling a pyrazole intermediate with a pyridine derivative. Aromatic nucleophilic substitution reactions are used to attach the pyridin-2-yl group onto the pyrazole ring. For example, fluorobenzonitrile derivatives can be reacted with pyrazole intermediates to yield substituted pyrazolo-pyridine compounds.
A representative synthetic sequence includes:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of pyrazole precursor with diethyl oxalate | Hexamethyldisilazane lithium amide (LiHMDS) | Formation of key intermediate ester |
| 2 | Aromatic nucleophilic substitution with fluorobenzonitrile | Heating under controlled conditions | Introduction of 2-cyanophenyl substituent |
| 3 | Reduction and functional group transformations | Palladium on carbon, lithium hydroxide, fluorenylmethoxycarbonyl succinimide, sodium bicarbonate | To obtain functionalized tetrahydro-pyrazolo-pyridine derivatives |
This sequence enables high atom economy, cost-effectiveness, and ease of reaction control, suitable for industrial production.
Representative Synthetic Route from Literature
A key reported method for related pyrazolo[4,3-c]pyridine derivatives involves:
- One-pot mixed-Claisen condensation to form an intermediate ester (compound 66 in the literature).
- N-methylation or N-alkylation of the pyrazole ring to yield regioisomeric products.
- Aminolysis catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to convert esters into amides.
- Boc-deprotection and reductive amination to finalize the substitution pattern at N-1 and C-3 positions.
This methodology is adaptable to introduce the ethyl group at N-1 and the pyridin-2-yl substituent at C-3, producing the target compound or its close analogs.
Reaction Conditions and Yields
From the synthesis of pyrazolo-pyridine derivatives, the following conditions and yields are notable:
| Reaction Step | Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Pyrazolo[4,3-c]pyridine formation via Claisen condensation | One-pot, no isolation of intermediates | Not specified | Streamlined synthesis |
| N-alkylation (ethylation) | Alkylating agent under mild conditions | Regioisomeric mixture (60:40) | Requires chromatographic separation |
| Aminolysis catalyzed by TBD | Room temperature, catalytic amounts | High yield | Efficient conversion to amides |
| Boc-deprotection and reductive amination | Acidic deprotection, reductive amination with aldehydes | High yield | Final functionalization step |
These steps collectively afford the desired substituted pyrazolo[4,3-c]pyridine derivatives with good overall yields and purity.
Alternative and Eco-Friendly Approaches
Eco-friendly synthesis methods have been developed for related heterocyclic compounds, employing green reagents such as N-bromo saccharine for bromination steps and chitosan as a catalyst for cyclization reactions. These methods provide good yields and reduce hazardous waste.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Mixed-Claisen condensation + N-alkylation | β-keto esters, hydrazine, alkyl halides | One-pot condensation, alkylation | Streamlined, adaptable for N-1 substitution | Regioisomer separation needed |
| Aromatic nucleophilic substitution | Pyrazole intermediate, fluorobenzonitrile | Nucleophilic aromatic substitution | High atom economy, industrial scalability | Requires precise control of conditions |
| Aminolysis + Boc-deprotection + reductive amination | TBD catalyst, Boc-protected amines, reducing agents | Catalytic aminolysis, deprotection, reductive amination | High yields, versatile functionalization | Multi-step, requires purification |
| Eco-friendly bromination and cyclization | N-bromo saccharine, chitosan catalyst | Green bromination, cyclization | Environmentally benign, good yields | Specific to related pyrazolone derivatives |
Research Findings and Industrial Relevance
The preparation methods for 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine emphasize:
- Use of readily available starting materials such as hydrazine hydrate, β-keto esters, and pyridine derivatives.
- Efficient ring construction strategies combining condensation and nucleophilic substitution.
- Flexibility in introducing substituents at N-1 and C-3 positions.
- Scalability and cost-effectiveness suitable for industrial production.
- Potential for further derivatization to explore biological activities.
These methods are supported by detailed synthetic protocols and research publications, ensuring reproducibility and applicability in medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions: 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.
Scientific Research Applications
1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has found applications in several scientific research areas:
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Nitrofuran-Tagged Derivatives
Compound 13g :
- Structure : 1-(2-Methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.
- Activity : Demonstrated superior efficacy against ESKAPE pathogens (e.g., Enterococcus faecium, Klebsiella pneumoniae) compared to nitrofurantoin, a benchmark nitrofuran antibiotic.
- SAR : The nitrofuran "warhead" enhances antimicrobial activity by promoting nitro-reduction and reactive oxygen species generation. The 2-methoxyethyl group improves solubility and bioavailability .
LK01511 :
- Structure : 1-Ethyl-3-(5-methyl-1,3-oxazol-2-yl)-5-(5-nitro-2-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.
- Activity : Exhibited moderate antimicrobial activity, though less potent than 13g. The 5-methyl-oxazolyl substituent may reduce membrane permeability compared to the 1,3-oxazol-5-yl group in 13g .
Antitubercular Agents
Pantothenate Synthetase (PS) Inhibitors
3-Phenyl Derivatives :
5-tert-Butyl-N-pyrazol-4-yl Analogues :
| Compound | Substituents | Target Enzyme | IC₅₀/Potency | Reference |
|---|---|---|---|---|
| 3-Phenyl derivative | Phenyl at R3 | Pantothenate synthetase | >90 nM | |
| 5-tert-Butyl | tert-Butyl, pyrazole | Pantothenate synthetase | 90 nM |
Kinase Inhibitors
- c-Met Inhibitors :
Key Structure-Activity Relationships (SAR)
Position of Substitution :
- 3-Position : Critical for target engagement. Pyridin-2-yl (as in the target compound) or oxazolyl groups enhance antimicrobial activity .
- 5-Position : Nitrofuran or aryl substituents improve potency against pathogens or enzymes .
Hydrophobicity : Hydrophobic groups (e.g., tert-butyl, phenyl) enhance binding to hydrophobic enzyme pockets (e.g., pantothenate synthetase) .
Solubility Modifiers : Alkyl ethers (e.g., 2-methoxyethyl in 13g) improve aqueous solubility without compromising activity .
Biological Activity
1-Ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a complex organic compound belonging to the pyrazolo class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name: this compound
- CAS Number: 2097945-22-5
- Molecular Formula: C13H16N4
- Molecular Weight: 232.30 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is known to inhibit specific enzymes and receptors that are crucial for cellular processes.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes related to inflammatory pathways and cancer cell proliferation.
- Receptor Modulation: It interacts with neurotransmitter receptors, suggesting possible applications in neuropharmacology.
Biological Activities
This compound exhibits a range of biological activities:
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating cell cycle progression and promoting cell death pathways.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Preliminary data suggest that it effectively reduces the production of pro-inflammatory cytokines and inhibits cyclooxygenase (COX) enzymes.
Neuroprotective Potential
Studies have indicated that this pyrazolo compound may have neuroprotective effects by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.
Case Studies and Research Findings
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the pyrazole ring have been shown to enhance or diminish its biological efficacy.
Q & A
Q. What are the optimal synthetic routes for preparing 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, and how do reaction conditions affect yields and purity?
Methodological Answer: The compound can be synthesized via multi-step protocols involving cyclization and functionalization. For example:
- Step 1: Formation of the pyrazolo[4,3-c]pyridine core via condensation reactions using piperidin-4-one derivatives as precursors.
- Step 2: Introduction of the ethyl group at the 1-position using alkylation reagents like ethyl iodide.
- Step 3: Functionalization at the 3-position with pyridin-2-yl groups via cross-coupling reactions (e.g., Suzuki-Miyaura).
Critical Parameters:
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency but may require purification to remove byproducts .
- Temperature: Elevated temperatures (80–100°C) improve cyclization yields but risk decomposition if prolonged .
- Workup: Acidic conditions (e.g., HCl) are often used to precipitate hydrochloride salts, improving purity (yields: 30–45%) .
Q. How can NMR and X-ray crystallography be utilized to confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR:
- X-ray Crystallography:
- Single-crystal analysis confirms bond lengths (e.g., C-N bonds: ~1.34 Å) and dihedral angles (e.g., pyridine vs. pyrazole planes: ~15–25°). Use SHELX programs for refinement, ensuring R-factor < 0.05 .
- Example: A related derivative (5-tert-butyl analog) crystallized in a monoclinic system (space group P21/c) with Z = 4, validated via Rigaku X-ray diffractometry .
Advanced Research Questions
Q. What computational strategies are recommended for analyzing the binding interactions of this compound with biological targets like c-Met kinase?
Methodological Answer:
- Molecular Docking:
- Use hybrid ligand/receptor docking (e.g., LigBEnD) to account for solvent-exposed regions and conformational flexibility .
- Validate poses with MD simulations (AMBER/CHARMM) to assess stability of hydrogen bonds (e.g., pyridine N with kinase backbone) .
- SAR Insights:
- Hydrophobic substituents (e.g., tert-butyl) enhance binding affinity to hydrophobic pockets, while polar groups reduce activity .
Q. How can researchers resolve contradictions in reported biological activity across different studies (e.g., anti-TB vs. cytotoxicity)?
Methodological Answer:
- Assay Conditions:
- Compare IC50 values under standardized conditions (e.g., pH, serum content). For example, compound 3 (IC50 = 21.8 µM for M. tuberculosis pantothenate synthetase) showed no cytotoxicity at 50 µM, suggesting selectivity .
- Structural Modifications:
Q. What QSAR parameters are critical for predicting the antihypertensive activity of derivatives?
Methodological Answer: Key QSAR descriptors include:
- Hydrophobicity (π): Correlates with membrane permeability (optimal logP ~2.5–3.5) .
- Electronic Effects (σ): Electron-deficient pyrazole rings enhance binding to α1-adrenergic receptors .
- Steric Factors (Van der Waals volume): Bulky substituents at the 3-position improve displacement of [3H]prazosin (R² = 0.89 in QSAR models) .
Q. How can crystallographic data be leveraged to refine derivatives with improved stability?
Methodological Answer:
- Torsion Angle Analysis: Adjust substituents to minimize steric strain (e.g., 1-ethyl vs. 1-isopropyl analogs) .
- Hydrogen Bond Networks: Introduce H-bond donors (e.g., -NH2) to stabilize interactions with solvent or protein targets .
Q. What strategies mitigate challenges in characterizing low-yield synthetic intermediates?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
